Dimethyl 3-hydroxyhexanedioate

Description

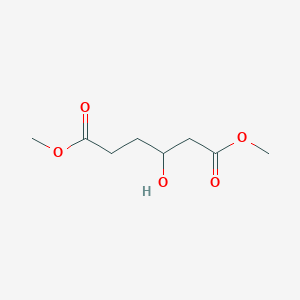

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O5 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

dimethyl 3-hydroxyhexanedioate |

InChI |

InChI=1S/C8H14O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h6,9H,3-5H2,1-2H3 |

InChI Key |

DYDLEGFFUXTDAD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(CC(=O)OC)O |

Origin of Product |

United States |

Significance in Organic Synthesis and Industrial Chemistry Research

The importance of Dimethyl 3-hydroxyhexanedioate in the realms of organic synthesis and industrial chemistry is rooted in the utility of its constituent functional groups. As a hydroxy ester, it embodies a class of compounds that are highly valued for their reactivity and potential for conversion into a variety of other molecular architectures.

In organic synthesis, the hydroxyl group can be a handle for a wide array of chemical modifications, including oxidation to a ketone, esterification, or etherification. The two methyl ester groups, on the other hand, can undergo hydrolysis to the corresponding dicarboxylic acid, amidation to form amides, or reduction to diols. This multifunctionality allows for the construction of complex molecules from a relatively simple starting material.

From an industrial perspective, the interest in hydroxy esters is growing, particularly in the context of sustainable chemistry and the development of green polymers. nih.gov While specific large-scale industrial applications for this compound are not yet widespread, the broader class of hydroxy esters serves as crucial monomers for the production of biodegradable polyesters. These materials are gaining traction as environmentally friendly alternatives to traditional plastics. The presence of both a hydroxyl and two carboxylate-equivalent groups within one molecule makes it a prime candidate for polycondensation reactions.

Role As a Key Intermediate and Building Block in Advanced Chemical Synthesis

Dimethyl 3-hydroxyhexanedioate serves as a pivotal intermediate in the synthesis of more complex and often biologically active molecules. Its value as a building block lies in its pre-functionalized six-carbon chain, which can be elaborated upon to construct larger and more intricate molecular frameworks.

One of the notable applications of this compound is its use as a precursor for the synthesis of chiral lactones. tandfonline.com Through asymmetric hydrogenation of its precursor, Dimethyl 3-oxohexanedioate, enantiomerically enriched this compound can be obtained. tandfonline.com This chiral hydroxy diester can then be cyclized to form valuable γ- and δ-lactones, which are structural motifs found in numerous natural products and pheromones. tandfonline.comresearchgate.netacs.org

Furthermore, the general class of β-hydroxy esters, to which this compound belongs, are fundamental building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals and natural products. rsc.orgbyjus.com They are often synthesized through reactions like the aldol (B89426) or Reformatsky reactions and serve as versatile intermediates for creating carbon-carbon bonds and introducing stereocenters. byjus.comacs.orgresearchgate.net The ability to produce this compound in a stereochemically defined manner significantly enhances its utility in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial for biological activity. rsc.orgresearchgate.net

Advanced Analytical Methodologies for Research Characterization of Dimethyl 3 Hydroxyhexanedioate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of Dimethyl 3-hydroxyhexanedioate. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments provides a complete picture of its constitution.

¹H NMR Spectroscopy provides information about the chemical environment, number, and connectivity of protons. Based on the structure of this compound, a predictable ¹H NMR spectrum can be outlined. The two methoxy (B1213986) groups (-OCH₃) of the esters are expected to appear as sharp singlets. The protons on the carbon chain (at positions 2, 3, 4, and 5) will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The proton attached to the hydroxyl-bearing carbon (C3) would typically appear as a multiplet, with its chemical shift influenced by the hydroxyl group.

¹³C NMR Spectroscopy identifies all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the two ester carbonyl carbons, the two methoxy carbons, and the four carbons of the hexanedioate backbone. The chemical shifts of these carbons are indicative of their electronic environment; for instance, the carbonyl carbons will be the most downfield (highest ppm value), while the aliphatic carbons will be upfield.

Two-Dimensional (2D) NMR Spectroscopy reveals correlations between nuclei, allowing for the unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, cross-peaks would be observed between the protons at C2 and C3, C3 and C4, and C4 and C5, confirming the sequence of the carbon chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. hmdb.cahmdb.ca It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. libretexts.orgyoutube.com This is crucial for identifying quaternary carbons (like the carbonyl carbons) and for piecing together the molecular fragments. For example, the methoxy protons would show a correlation to their respective carbonyl carbons, confirming the ester functionalities.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C1 (C=O) | - | ~173 | H2, H-OCH₃ (at C1) |

| C2 (-CH₂) | ~2.5 (dd) | ~40 | C1, C3, C4 |

| C3 (-CHOH) | ~4.1 (m) | ~68 | C1, C2, C4, C5 |

| C4 (-CH₂) | ~1.8 (m) | ~35 | C2, C3, C5, C6 |

| C5 (-CH₂) | ~2.4 (t) | ~30 | C3, C4, C6 |

| C6 (C=O) | - | ~174 | C5, H-OCH₃ (at C6) |

| -OCH₃ (at C1) | ~3.7 (s) | ~52 | C1 |

| -OCH₃ (at C6) | ~3.6 (s) | ~51 | C6 |

Mass Spectrometry (MS, HR-MS, LC-MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Standard Mass Spectrometry (MS) would reveal the molecular ion peak ([M]⁺) for this compound (C₈H₁₄O₅), which has a molecular weight of 190.19 g/mol . cymitquimica.com The fragmentation pattern would likely show characteristic losses, such as the loss of a methoxy group (-OCH₃, 31 Da), a methoxycarbonyl group (-COOCH₃, 59 Da), or water (-H₂O, 18 Da) from the parent ion.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement of the parent ion and its fragments, typically to within a few parts per million (ppm). nih.gov This accuracy allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula as C₈H₁₄O₅ and distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures or for confirming the identity of the compound after purification. It allows for the direct analysis of the HPLC eluent, providing mass data for each separated component.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation |

|---|---|

| Molecular Formula | C₈H₁₄O₅ |

| Molecular Weight (Nominal) | 190 u |

| Exact Mass (for HR-MS) | 190.08412 u |

| Expected Molecular Ion (EI/ESI+) | m/z 190 |

| Key Fragment Ions (m/z) | 172 ([M-H₂O]⁺), 159 ([M-OCH₃]⁺), 131 ([M-COOCH₃]⁺) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of a related isomer, dimethyl 3-hydroxypentanedioate, provides a strong basis for predicting the spectrum of this compound. nist.gov

The key characteristic absorption bands expected are:

A broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

A strong, sharp absorption band around 1735 cm⁻¹, corresponding to the C=O stretching vibration of the ester functional groups.

Several bands in the 1300-1000 cm⁻¹ region, which are due to the C-O stretching vibrations of the ester and alcohol groups.

Absorptions in the 3000-2850 cm⁻¹ range corresponding to the C-H stretching of the aliphatic and methoxy groups.

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

This compound contains a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)- and (S)-. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org This technique is exceptionally well-suited for the analysis of stereochemistry.

Since enantiomers have equal but opposite CD signals, this technique can be used to:

Determine the absolute configuration of an enantiomerically pure sample by comparing the experimental CD spectrum to one predicted by quantum chemical calculations. nih.gov

Assess the enantiomeric purity of a sample.

Monitor stereoselective reactions.

The CD spectrum is typically measured in the UV region where the carbonyl group of the esters acts as a chromophore. The sign and magnitude of the Cotton effect (the characteristic CD signal) are directly related to the spatial arrangement of atoms around the chiral center.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating this compound from reaction byproducts and for assessing its purity. Given its chirality, chromatographic methods can also be employed to separate its different stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a polar molecule like this compound, both normal-phase and reversed-phase HPLC can be utilized.

Purity Assessment: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient, would be effective for determining the purity of a synthesized sample. The compound would be detected using a UV detector (at a wavelength where the ester carbonyl absorbs) or a more universal detector like an evaporative light scattering detector (ELSD).

Separation of Stereoisomers: Since the compound has a chiral center, its enantiomers can be separated using chiral HPLC. nih.gov This involves using a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times and thus their separation. Alternatively, the racemic mixture can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. nih.govresearchgate.net This approach is fundamental for obtaining enantiomerically pure forms of the compound for further study.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. For a polar molecule like this compound, which contains a hydroxyl group and two ester functionalities, derivatization is often a necessary step to improve its volatility and thermal stability, leading to better chromatographic performance.

Derivatization for GC Analysis:

To mitigate issues such as peak tailing and potential on-column degradation associated with the presence of the free hydroxyl group, derivatization is a common strategy. The most prevalent method for hydroxyl groups is silylation, which involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the analyte and reduces its polarity, resulting in sharper, more symmetrical peaks. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatization reaction can be represented as follows:

this compound + BSTFA → Dimethyl 3-(trimethylsilyloxy)hexanedioate + Trifluoroacetamide

Hypothetical GC-MS Operating Conditions:

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature: 80 °C, hold for 2 minRamp 1: 3 °C/min to 180 °CRamp 2: 8 °C/min to 260 °C, hold for 4 min |

| Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

Expected Results:

Under these conditions, the TMS-derivatized this compound would elute as a sharp peak. The mass spectrum would be expected to show characteristic fragments that can be used for its identification. The molecular ion peak might be weak or absent, which is common in EI mass spectrometry. However, key fragment ions resulting from the cleavage of the carbon-carbon bonds adjacent to the ester and silyloxy groups would provide a unique fragmentation pattern for structural confirmation. For instance, fragments corresponding to the loss of a methoxy group (-OCH3) or the entire methoxycarbonyl group (-COOCH3), as well as fragments containing the trimethylsilyl group, would be anticipated.

Determination of Stereochemical Purity and Diastereomeric Excess

As this compound possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers ((R)- and (S)-Dimethyl 3-hydroxyhexanedioate). In synthetic procedures where stereoselectivity is a goal, it is crucial to determine the enantiomeric excess (e.e.) and, if other stereocenters are present, the diastereomeric excess (d.e.). Chiral gas chromatography is a primary technique for this purpose.

Chiral Gas Chromatography:

The direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). These phases are typically based on cyclodextrin (B1172386) derivatives, which create a chiral environment within the column. The differential interaction between the enantiomers of the analyte and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Derivatization for Chiral GC:

In some cases, derivatization with a chiral derivatizing agent (CDA) can be employed to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. However, direct separation on a chiral column is often preferred to avoid potential kinetic resolution issues during the derivatization step. For this compound, direct analysis on a chiral column after silylation of the hydroxyl group would be a viable approach.

Hypothetical Chiral GC Conditions:

A hypothetical method for the chiral separation of the TMS-derivatized enantiomers of this compound is outlined below.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | Chiral capillary column (e.g., Astec CHIRALDEX G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness) |

| Injection Mode | Split (e.g., 100:1 ratio) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Isothermal or a slow temperature ramp (e.g., 1-2 °C/min) to optimize resolution |

| Detector Temperature | 270 °C (for FID) |

Data Analysis and Calculation of Enantiomeric/Diastereomeric Excess:

The chromatogram from a successful chiral separation would show two distinct peaks corresponding to the two enantiomers (or more peaks for diastereomers). The area under each peak is proportional to the concentration of that stereoisomer.

The enantiomeric excess (e.e.) can be calculated using the following formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Similarly, the diastereomeric excess (d.e.) for a mixture of two diastereomers can be calculated:

d.e. (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

Illustrative Research Findings:

While specific research data for this compound is not publicly available, studies on structurally similar β-hydroxy esters have demonstrated the successful application of these techniques. For example, the kinetic resolution of various aromatic β-hydroxy esters has been monitored by chiral HPLC to determine enantiomeric excess with high accuracy. Similarly, the diastereomeric ratio of homoallylic alcohols, which also contain hydroxyl stereocenters, has been determined by GC and NMR analysis. These precedents strongly support the applicability of chiral GC for the stereochemical characterization of this compound.

Theoretical and Computational Investigations of Dimethyl 3 Hydroxyhexanedioate

Molecular Modeling and Conformation Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule such as Dimethyl 3-hydroxyhexanedioate, which contains several single bonds capable of rotation, conformation analysis is crucial for understanding its three-dimensional structure and properties.

Geometry optimization is a computational process used to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Methods like Density Functional Theory (DFT), often using functionals such as B3LYP with basis sets like 6-31G(d) or 6-311+G**, are commonly employed for this purpose. nih.govresearchgate.netmdpi.com The optimization process systematically alters the geometry of the molecule until the forces on each atom are close to zero, yielding a stable, low-energy structure. The results of such calculations provide a detailed picture of the molecule's three-dimensional shape. For complex molecules, it is crucial to ensure the identified minimum is a global minimum rather than a local one by starting the optimization from various initial geometries.

The presence of multiple rotatable single bonds in this compound means it can exist in numerous different spatial arrangements, or conformations. The collection of all possible conformations and the energy barriers that separate them constitutes the molecule's conformational landscape.

Quantum Chemical Calculations (e.g., DFT, Semiempirical Methods)

Quantum chemical calculations are employed to investigate the electronic properties of molecules, offering deep insights into their stability and reactivity. DFT is a widely used method that provides a good balance between accuracy and computational cost. nih.govnih.gov

The electronic structure of a molecule dictates its chemical behavior. An important aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. nih.gov A large gap implies high stability, while a small gap suggests the molecule is more reactive.

Analysis of the electron density distribution can also identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, predicting how it might interact with other reagents.

Table 1: Illustrative Output of Frontier Molecular Orbital Calculations This table represents typical data obtained from electronic structure calculations.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 | Highest Occupied Molecular Orbital |

| LUMO | +1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 8.7 | Energy gap indicating chemical stability |

Quantum chemistry can be used to accurately predict the thermochemical properties of molecules, such as their heat of formation and Gibbs free energy. These calculations are vital for understanding the stability of a compound and the energetics of its reactions. DFT methods, such as B3LYP with an appropriate basis set, can be used to compute these values. mdpi.com For instance, the gas-phase enthalpy of formation can be calculated using theoretical schemes like isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction to facilitate error cancellation. mdpi.com

Table 2: Examples of Calculated Thermochemical Properties This table provides examples of data generated from thermochemical calculations.

| Thermochemical Property | Typical Calculated Value |

|---|---|

| Standard Enthalpy of Formation (Gas) | kJ/mol |

| Standard Gibbs Free Energy of Formation | kJ/mol |

| Entropy | J/(mol·K) |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products, including the structures of any intermediates and transition states.

For this compound, a key area of investigation would be the influence of the hydroxyl group on the reactivity of the ester functionalities. Studies on similar molecules, such as methyl 3-hydroxyhexanoate, indicate that the β-hydroxy group can significantly affect reaction kinetics, for instance, by influencing bond dissociation enthalpies (BDEs). researchgate.net Computational models can be used to predict the most likely sites for reactions like hydrogen abstraction, which is a critical step in many metabolic and degradation processes. researchgate.net By calculating the activation energies for different potential reaction pathways, a detailed, step-by-step understanding of how the molecule transforms can be achieved.

Reaction Pathway Prediction and Energy Barriers

Predicting the reaction pathways for the synthesis or degradation of this compound would involve complex computational modeling. These models would explore the potential routes through which the molecule can be formed or broken down, identifying the most energetically favorable pathways. The energy barriers associated with these pathways are critical parameters, as they determine the kinetics of the reactions.

For a compound like this compound, key reactions for investigation would include its synthesis via the esterification of 3-hydroxyhexanedioic acid and its potential degradation through hydrolysis or oxidation. Computational chemistry software could be employed to model these processes and calculate the activation energies for each step.

Hypothetical Reaction Pathway Data for this compound Formation:

| Reaction Step | Reactants | Products | Calculated Energy Barrier (kJ/mol) |

|---|---|---|---|

| 1 | 3-Hydroxyhexanedioic acid + Methanol (B129727) | Mono-methyl 3-hydroxyhexanedioate | Data Not Available |

This table represents a hypothetical structure for presenting data from computational studies, which are not currently available in the public domain for this specific compound.

Transition State Characterization

The transition state is a high-energy, short-lived molecular configuration that occurs during a chemical reaction as reactants are converted into products. Characterizing the transition state is fundamental to understanding the reaction mechanism. For this compound, this would involve identifying the geometry, energy, and vibrational frequencies of the transition states for its formation and degradation reactions.

Advanced computational methods, such as Density Functional Theory (DFT), are typically used to locate and characterize these transient structures. This information provides a detailed picture of the bond-breaking and bond-forming processes.

Illustrative Transition State Properties for a Hypothetical Reaction:

| Reaction | Key Bond Distances (Å) in Transition State | Imaginary Frequency (cm⁻¹) |

|---|---|---|

| Esterification | C-O (forming): 2.1, O-H (breaking): 1.5 | -250 |

This table is for illustrative purposes only, showcasing the type of data that would be generated from transition state characterization studies.

Quantitative Structure-Activity Relationships (QSAR) in Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are predictive tools used to estimate the physicochemical properties and biological activities of chemicals based on their molecular structure. In environmental science, QSAR is invaluable for predicting the fate of compounds in the environment, including their persistence, bioaccumulation, and toxicity.

For this compound, QSAR models could be employed to predict key environmental parameters. These models are built on data from a range of chemicals and use molecular descriptors to forecast the properties of untested compounds.

Predicted Environmental Fate Parameters for this compound via QSAR:

| Environmental Parameter | Predicted Value | QSAR Model Used |

|---|---|---|

| Biodegradability | Data Not Available | EPI Suite™ |

| Soil Adsorption Coefficient (Koc) | Data Not Available | KOCWIN™ |

The specific predicted values for this compound are not available without conducting a dedicated QSAR analysis.

Applications of Dimethyl 3 Hydroxyhexanedioate in Specialized Chemical Synthesis and Materials Science Research

Applications as a Chiral Synthon in Organic Synthesis

The chiral nature of Dimethyl 3-hydroxyhexanedioate makes it a valuable synthon in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. The presence of a hydroxyl group at the third position provides a key handle for stereocontrolled reactions.

In the realm of organic synthesis, chiral building blocks are fundamental to the construction of complex, stereochemically defined molecules, including many natural products. While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in publicly available literature, its structure is analogous to other key chiral intermediates. For instance, chiral β-hydroxy esters are well-established precursors in the synthesis of macrocyclic lactones and other intricate molecular architectures. The synthetic utility of such compounds often involves the strategic manipulation of the hydroxyl and ester groups to build up the carbon skeleton with high stereocontrol.

The general approach for utilizing a synthon like this compound would involve several key transformations. The hydroxyl group can direct stereoselective reactions on adjacent carbons or be used as a nucleophile. The two ester groups provide sites for chain extension, cyclization, or conversion to other functional groups.

Table 1: Potential Synthetic Transformations of this compound for Complex Molecule Synthesis

| Transformation | Reagents and Conditions | Resulting Functionality |

| Protection of Hydroxyl Group | TBDMSCl, Imidazole, DMF | Silyl Ether |

| Selective Reduction of Ester | LiBH4, THF | Diol |

| Chain Extension via Ester Enolate | LDA, Alkyl Halide | α-Alkylated Ester |

| Intramolecular Cyclization | Base (e.g., NaH) | Macrocyclic Lactone |

This table represents potential synthetic routes based on the known reactivity of β-hydroxy diesters.

Bioactive scaffolds are molecules that provide a structural framework for the attachment of various functional groups to create compounds with specific biological interactions. The synthesis of such scaffolds often relies on chiral building blocks to ensure precise three-dimensional arrangements. This compound can serve as a precursor to such scaffolds. For example, it can be envisioned as a starting material for the synthesis of chiral macrocycles. The di-ester functionality allows for the introduction of two different molecular fragments, while the hydroxyl group can be used to introduce further diversity or to control the conformation of the resulting macrocycle.

The construction of these scaffolds would likely proceed through a series of protection, coupling, and cyclization reactions. The ability to control the stereochemistry at the hydroxyl-bearing carbon is crucial for producing a single, well-defined scaffold isomer.

Role in Polymer and Material Science Research

The bifunctional nature of this compound, possessing both a hydroxyl group and two ester groups, makes it a candidate for the synthesis of novel polymers, particularly biodegradable polyesters.

Biodegradable polyesters are of significant interest as environmentally friendly alternatives to traditional plastics. One of the primary methods for synthesizing polyesters is through the polycondensation of a diol with a dicarboxylic acid or its ester derivative. This compound can theoretically act as a monomer in such reactions. The transesterification of its dimethyl ester groups with a diol would lead to the formation of a polyester (B1180765) chain.

Enzymatic polymerization is a particularly attractive method for this purpose, as it often proceeds under mild conditions and can exhibit high selectivity. Lipases are commonly used enzymes for catalyzing the formation of ester bonds in polyester synthesis. The reaction would involve the enzyme-mediated condensation of the dimethyl ester groups of this compound with a suitable diol comonomer.

Table 2: Potential Diol Comonomers for Polyester Synthesis with this compound

| Diol Comonomer | Resulting Polyester Properties (Hypothetical) |

| 1,4-Butanediol | Increased flexibility |

| 1,6-Hexanediol | Enhanced hydrophobicity |

| Ethylene Glycol | Higher melting point |

The properties are predicted based on general principles of polymer chemistry.

Beyond simple linear polyesters, this compound could be integrated into more complex polymer architectures. The presence of the hydroxyl group in the backbone of a polyester derived from this monomer provides a reactive site for post-polymerization modification. This allows for the grafting of side chains onto the main polymer backbone, leading to the formation of comb or brush polymers. Such architectures can significantly influence the physical and chemical properties of the resulting material.

Furthermore, the hydroxyl group could be utilized to create cross-linked polymer networks. By reacting the hydroxyl groups of different polymer chains with a suitable cross-linking agent, a three-dimensional network can be formed, leading to materials with enhanced mechanical strength and thermal stability.

Intermediate in Specialty Chemical Production (excluding direct commercial product details)

This compound serves as an intermediate in the synthesis of various specialty chemicals. Its functional groups allow for its conversion into a range of other compounds with specific applications in fine chemical manufacturing.

One potential application is its use as a precursor for chiral 1,3-diols. The reduction of both ester groups in this compound would yield a triol, which could then be further modified. Chiral 1,3-diols are valuable building blocks in their own right, used in the synthesis of a variety of complex organic molecules.

Additionally, the ester groups can be converted to amides through reaction with amines. This opens up a pathway to a variety of specialty amides and polyamides. Polycondensation with diamines, for instance, could lead to the formation of polyamides with pendant hydroxyl groups, offering properties analogous to the polyesters described earlier.

Environmental Research and Sustainability Aspects of Dimethyl 3 Hydroxyhexanedioate

Biodegradation Studies and Environmental Fate Assessment

The environmental persistence and degradation of an organic compound are dictated by its chemical structure. Dimethyl 3-hydroxyhexanedioate, being an aliphatic diester with a hydroxyl group, is anticipated to be susceptible to microbial degradation. The ester linkages are common targets for microbial enzymes, and the linear six-carbon backbone is a readily metabolizable structure for many microorganisms.

The initial and most critical step in the biodegradation of this compound, under both aerobic and anaerobic conditions, is the enzymatic hydrolysis of its two ester bonds. This process is catalyzed by microbial esterase or lipase (B570770) enzymes.

Aerobic Degradation: In the presence of oxygen, microorganisms are expected to efficiently mineralize the compound. The degradation would proceed via the following steps:

Stepwise Hydrolysis: Extracellular enzymes cleave one methyl ester group to form Methyl 3-hydroxyhexanedioate and methanol (B129727). A second hydrolysis step then converts the monoester into 3-hydroxyhexanedioic acid and another molecule of methanol.

Metabolism of Intermediates: The resulting 3-hydroxyhexanedioic acid and methanol are readily assimilated by microbial cells. Methanol is a simple carbon source, and the diacid can be further metabolized, likely through pathways such as the β-oxidation cycle, to enter the central metabolic Tricarboxylic Acid (TCA) cycle.

Mineralization: The ultimate end products of complete aerobic biodegradation are carbon dioxide (CO₂) and water (H₂O). wikipedia.org

Anaerobic Degradation: In the absence of oxygen, biodegradation is typically slower. goecopure.com While the initial hydrolytic steps are similar, the subsequent metabolism of the intermediates differs.

Hydrolysis: As in the aerobic pathway, esterases hydrolyze the diester to 3-hydroxyhexanedioic acid and methanol.

Fermentation/Anaerobic Respiration: The intermediate products are fermented by a consortium of anaerobic bacteria. This process involves multiple stages where organic acids are produced and consumed by different microbial groups.

Methanogenesis: The final stage in a well-established anaerobic environment is the conversion of these simpler intermediates by methanogenic archaea into the final products of methane (B114726) (CH₄) and carbon dioxide (CO₂). wikipedia.org Studies on other simple esters have shown that the chemical structure significantly affects the rate and completeness of anaerobic degradation. nih.gov

The breakdown of ester-containing compounds in the environment is mediated by a wide array of microorganisms, including bacteria, fungi, and yeasts. These microbes produce hydrolytic enzymes, such as esterases and lipases, that catalyze the cleavage of ester bonds. sci-hub.cat

Research on analogous compounds provides insight into the likely microbial players and enzymatic processes. For instance, the fungus Aspergillus versicolor has been shown to degrade various dimethyl phthalate (B1215562) isomers by sequential cleavage of the ester bonds. researchgate.net Similarly, bacteria from genera such as Pseudomonas, Bacillus, and thermophilic actinomycetes are well-known for their ability to degrade aliphatic polyesters. sci-hub.catnih.govresearchgate.net The degradation process is initiated by the secretion of extracellular depolymerases that act on the molecule. sci-hub.cat

The table below summarizes common microbial genera and enzymes involved in the degradation of esters, which are expected to be active against this compound.

| Microbial Group | Representative Genera | Key Enzymes Involved |

| Bacteria | Pseudomonas, Bacillus, Roseateles, Leptothrix, Thermophilic Actinomycetes | Esterase, Lipase, Depolymerase |

| Fungi | Aspergillus, Fusarium, Penicillium | Esterase, Cutinase |

| Yeasts | Candida, Trichosporon | Lipase, Esterase |

The persistence of this compound in the environment is expected to be low. Its chemical structure suggests relatively high water solubility due to the polar ester and hydroxyl groups, which would facilitate its dispersal in aquatic systems and mobility in soil. This solubility also makes it more bioavailable for microbial attack compared to more hydrophobic compounds. mst.dk

Soil: In soil environments, the compound would be subject to degradation by the diverse soil microbiome. Its tendency to adsorb to soil particles is predicted to be low. Leaching into deeper soil layers and groundwater is possible, but this is likely mitigated by rapid biodegradation in the biologically active topsoil layers. Studies on phthalate esters show that short-alkyl-chain esters are readily biodegradable. mst.dk

Water: In aquatic environments (rivers, lakes), the compound would be present in the dissolved phase where it can be degraded by planktonic and sediment-dwelling microorganisms. Photodegradation in sunlit surface waters may also contribute to its transformation, although microbial degradation is typically the primary removal mechanism. mst.dk

Sediment: Under sulfate-reducing conditions in anaerobic sediments, the degradation would be slower. Studies on dimethyl phthalate esters in anaerobic microcosms showed transformation to monomethyl esters and the corresponding diacid, which could accumulate over time. nih.gov A similar accumulation of 3-hydroxyhexanedioic acid could potentially occur in anaerobic sediments.

The primary transformation products in all environmental matrices would be Methyl 3-hydroxyhexanedioate and 3-hydroxyhexanedioic acid .

Eco-Friendly Production and Lifecycle Assessment from a Research Perspective

Conventional production of adipic acid, the non-hydroxylated C6 analogue, relies on petrochemical feedstocks and involves oxidation with nitric acid, which releases significant amounts of nitrous oxide (N₂O), a potent greenhouse gas. dtu.dkrsc.org Bio-based production routes offer a substantial reduction in environmental impact.

A lifecycle assessment (LCA) comparing petrochemical adipic acid with bio-based adipic acid produced from lignin (B12514952) (a biorefinery side-stream) predicted a 62% to 78% reduction in greenhouse gas emissions for the bio-based route. dtu.dkrsc.orgnrel.gov This improvement is attributed to the use of a renewable feedstock and the avoidance of N₂O emissions. dtu.dkrsc.org Similar benefits would be expected for the synthesis of 3-hydroxyhexanedioic acid and its subsequent esterification.

The table below, based on LCA data for adipic acid, illustrates the potential environmental benefits of a bio-based production pathway.

| Impact Category | Petrochemical Production | Bio-based Production (from Lignin) | Potential Reduction |

| Global Warming Potential (kg CO₂ eq. per kg acid) | ~13 - 22 | ~4.87 | 62% - 78% |

| Fossil Fuel Depletion | High | Low | Significant |

| Primary Feedstock | Benzene (from petroleum) | Lignin, Sugars, Plant Oils (Renewable) | N/A |

Data adapted from LCAs on adipic acid production. dtu.dkrsc.orgnrel.gov

Further reductions in the environmental footprint can be achieved by using green solvents and catalysts for the esterification step, for example, by employing enzymatic catalysts or reusable solid acid catalysts instead of traditional mineral acids.

A key aspect of sustainable chemistry is the use of renewable feedstocks instead of finite petrochemicals. nih.gov There is extensive research on producing dicarboxylic acids from various forms of biomass. These methods could be adapted for the synthesis of 3-hydroxyhexanedioic acid.

From Sugars and Lignocellulose: Microorganisms can be metabolically engineered to convert sugars, derived from sources like corn or lignocellulosic biomass (e.g., wood chips, agricultural residues), into dicarboxylic acids. nih.govresearchgate.net

From Lignin: Lignin, an abundant waste product from the paper and bioethanol industries, can be broken down and biologically funneled into valuable chemicals like adipic acid. dtu.dkrsc.orgnrel.gov

From Plant Oils: Yeasts and bacteria can be used to convert fatty acids from renewable plant oils into long-chain dicarboxylic acids through ω-oxidation pathways. acs.orgfraunhofer.de This demonstrates the principle of using microbial biocatalysts to produce these valuable monomers from agricultural resources. google.com

Chemo-catalytic Conversion: Another approach involves the direct chemical conversion of bio-based molecules. For example, mucic acid (derivable from galactose) can be converted into adipic acid esters in a one-step process using heterogeneous catalysts and green solvents. rsc.orgrsc.org This highlights a pathway that combines a renewable starting material with an efficient, low-waste catalytic process. tandfonline.com

These research avenues show a clear and viable path toward the production of this compound from renewable resources, aligning its synthesis with the principles of a sustainable circular economy.

Industrial Production Research and Process Optimization for Dimethyl 3 Hydroxyhexanedioate

Process Development and Optimization Studies

Process development for Dimethyl 3-hydroxyhexanedioate focuses on maximizing yield, minimizing waste, and ensuring product quality. quora.com This involves a detailed examination of reaction kinetics, reactor design, and downstream processing.

Reactor Design and Reaction Engineering

The synthesis of this compound is typically achieved through the esterification of 3-hydroxyhexanedioic acid with methanol (B129727), often in the presence of an acid catalyst. The design of the reactor is a critical factor in the efficiency of this process. cornell.edu

Reactor Selection and Design:

For the production of a specialty chemical like this compound, both batch and continuous reactors can be considered. Batch reactors are suitable for smaller production volumes and allow for flexibility in producing different grades of the product. cornell.edu Continuous Stirred Tank Reactors (CSTRs) or Plug Flow Reactors (PFRs) are preferred for larger-scale, continuous production due to better process control and potentially higher throughput.

A key challenge in this esterification is the removal of water, a byproduct that can limit the reaction equilibrium. scienceready.com.au To address this, reactive distillation or the use of a packed bed reactor with a solid acid catalyst and a system for water removal can be employed.

Illustrative Reactor Design Parameters:

The following table presents hypothetical design parameters for a continuous stirred-tank reactor (CSTR) for the production of this compound, based on typical values for similar esterification processes.

| Parameter | Value | Unit |

| Reactor Volume | 5,000 | Liters |

| Operating Temperature | 120-140 | °C |

| Operating Pressure | 2-4 | atm |

| Agitator Speed | 100-150 | RPM |

| Residence Time | 4-6 | hours |

| Catalyst | Sulfuric Acid (Homogeneous) or Amberlyst-15 (Heterogeneous) | - |

| Feed Molar Ratio (Methanol:3-hydroxyhexanedioic acid) | 3:1 | - |

Reaction Engineering Studies:

Kinetic studies are essential to understand the reaction rates and optimize operating conditions. Research would focus on the effect of temperature, pressure, catalyst concentration, and reactant molar ratio on the conversion of 3-hydroxyhexanedioic acid and the selectivity towards this compound.

Downstream Processing and Purification Methodologies

The crude product from the reactor is a mixture containing this compound, unreacted starting materials, the catalyst, and byproducts. A multi-step purification process is necessary to achieve the desired product purity. scienceready.com.aulookchem.com

Typical Purification Steps:

Neutralization: If a homogeneous acid catalyst like sulfuric acid is used, the first step is to neutralize it with a weak base, such as sodium bicarbonate solution. scienceready.com.au

Liquid-Liquid Extraction: The product can be extracted from the aqueous layer using a suitable organic solvent. researchgate.net

Washing: The organic layer is then washed with water to remove any remaining salts and water-soluble impurities. lookchem.com

Drying: A drying agent, such as anhydrous magnesium sulfate, is used to remove residual water from the organic phase.

Distillation: The final purification step is typically fractional distillation under reduced pressure to separate the this compound from the solvent and other high-boiling impurities. scienceready.com.au

Illustrative Purification Efficiency Data:

The table below shows hypothetical data for the efficiency of each purification step.

| Purification Step | Key Impurity Removed | Purity of this compound After Step (%) |

| Neutralization & Washing | Acid Catalyst, Unreacted Acid | 85 |

| Liquid-Liquid Extraction | Water-soluble impurities | 90 |

| Drying | Water | 92 |

| Fractional Distillation | Solvent, Byproducts | >99.5 |

Catalytic Process Scale-Up Research

Scaling up a catalytic process from the laboratory to an industrial scale is a complex undertaking that requires careful consideration of various factors to ensure safety, efficiency, and consistent product quality. catalysts.comaiche.org

Key Considerations for Scale-Up:

Heat Transfer: Esterification reactions are often exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. Proper design of cooling jackets and internal coils is crucial to maintain optimal reaction temperature and prevent runaway reactions.

Mass Transfer: In heterogeneous catalytic systems, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface. Agitation and reactor design must ensure efficient mass transfer at a larger scale.

Catalyst Handling and Recovery: For heterogeneous catalysts, the scale-up plan must include efficient methods for catalyst loading, unloading, and regeneration or disposal.

Process Control and Automation: A robust process control system is necessary to monitor and control critical parameters like temperature, pressure, flow rates, and pH in a large-scale reactor.

Illustrative Scale-Up Challenges and Mitigation Strategies:

| Challenge | Potential Impact | Mitigation Strategy |

| Inefficient Heat Removal | Runaway reaction, byproduct formation | Increase heat transfer area, use of internal cooling coils, optimization of coolant flow rate. |

| Poor Mass Transfer | Lower reaction rate, incomplete conversion | Optimize agitator design and speed, use of baffles, consider a packed bed reactor design. |

| Catalyst Deactivation | Reduced yield and process efficiency | Implement a catalyst regeneration cycle, optimize reaction conditions to minimize deactivation. |

Cost-Benefit Analysis from a Research and Development Perspective

A thorough cost-benefit analysis is essential to justify the research and development expenditure for the industrial production of this compound. labmanager.com This analysis involves estimating the potential costs of R&D and process implementation against the expected financial benefits from the sale of the product. altiras.com

Key Cost Components in R&D:

Laboratory Research: Costs associated with initial synthesis, catalyst screening, and analytical method development.

Pilot Plant Studies: Expenses for building and operating a pilot-scale facility to validate the process and gather data for scale-up. quora.com

Process Modeling and Simulation: Investment in software and expertise for process simulation to optimize design and operating conditions.

Intellectual Property: Costs related to patent applications to protect the developed process.

Potential Benefits:

Revenue Generation: Projected income from the sale of this compound.

Market Position: Gaining a competitive advantage by being a key supplier of this specialty chemical.

Technological Advancement: Development of new processes and expertise that can be applied to other products.

Illustrative Cost-Benefit Analysis Data (Hypothetical):

| Item | Cost/Benefit (USD) | Description |

| Costs | ||

| Initial R&D (5 years) | 5,000,000 | Laboratory research, personnel, and preliminary studies. |

| Pilot Plant Construction & Operation | 10,000,000 | Design, construction, and 2 years of operation of a pilot facility. |

| Full-Scale Plant Engineering & Design | 3,000,000 | Detailed engineering design for the commercial plant. |

| Total Estimated R&D and Design Cost | 18,000,000 | |

| Benefits (Projected Annual) | ||

| Annual Sales Revenue | 25,000,000 | Based on a projected market price and production volume. |

| Gross Margin | 10,000,000 | Revenue minus the cost of goods sold. |

| Return on Investment (ROI) | Calculated over the project lifetime | A key metric to assess the profitability of the investment. |

This analysis helps in making informed decisions about the viability of the project and in securing the necessary funding for research and development activities. labmanager.com

Future Research Directions and Emerging Trends for Dimethyl 3 Hydroxyhexanedioate

Exploration of Novel Synthetic Pathways

The exploration of new methods for synthesizing Dimethyl 3-hydroxyhexanedioate is a primary focus of future research. Traditional chemical synthesis routes are being re-evaluated in favor of more efficient and environmentally benign alternatives. Key areas of investigation include the development of biocatalytic processes that utilize enzymes to drive the reaction, as well as the implementation of green chemistry principles to minimize waste and energy consumption. The goal is to establish synthetic pathways that are not only economically viable but also align with the growing demand for sustainable chemical manufacturing.

Advanced Applications in Emerging Fields

While this compound has established its role as a chemical intermediate, its potential applications in advanced and emerging fields remain a largely untapped area of research. Preliminary studies have indicated its potential biological activities, including the inhibition of protein, DNA, and RNA synthesis, which could open doors to new therapeutic applications. cymitquimica.com Further research is needed to fully elucidate its mechanism of action and to explore its efficacy in various biological systems. Additionally, its unique chemical structure may lend itself to the development of novel polymers and specialty chemicals with tailored properties.

Development of Integrated Production-to-Application Systems

A significant trend in the chemical industry is the move towards integrated systems that streamline the process from production to final application. For this compound, this involves the development of continuous manufacturing processes that can be seamlessly integrated with downstream applications. Such systems would not only improve efficiency and reduce costs but also allow for greater control over the final product's quality and characteristics. Future research in this area will likely focus on the design of modular and scalable production platforms that can be adapted to various application needs.

Enhanced Sustainability and Circular Economy Integration

The principles of sustainability and the circular economy are becoming increasingly central to the chemical industry. For this compound, this translates to a focus on developing production methods that utilize renewable feedstocks and minimize environmental impact. The integration of this compound into a circular economy model would involve exploring pathways for its recycling and reuse, thereby reducing waste and conserving resources. The adoption of circular practices can lead to cost savings and the creation of new revenue streams through innovative business models. mdpi.com

Interdisciplinary Research Opportunities

The future of this compound will be significantly shaped by interdisciplinary research that bridges the gap between chemistry, biology, materials science, and engineering. Collaborative efforts will be essential to unlock the full potential of this compound, from discovering new synthetic routes to developing innovative applications. By fostering a collaborative research environment, scientists and engineers can work together to address the challenges and seize the opportunities that lie ahead for this compound.

Q & A

Q. Which advanced purification techniques are suitable for isolating this compound from complex mixtures?

- Methodological Answer : Preparative HPLC with C18 columns resolves polar impurities. For thermally stable batches, fractional distillation under reduced pressure minimizes decomposition. Crystallization from ethanol/water mixtures enhances purity .

Q. How do reaction mechanisms differ between acid- and base-catalyzed esterification of 3-hydroxyhexanedioic acid?

Q. What interdisciplinary approaches integrate this compound into materials science?

- Methodological Answer : Copolymerize with lactides for biodegradable polymers. Functionalize with photoactive groups (e.g., azobenzene) for light-responsive materials. Collaborate with computational chemists to predict material properties .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies at pH 1–13 (37°C). Monitor degradation via HPLC and kinetic modeling (Arrhenius plots) to predict shelf life. Compare with analogous esters to identify structural vulnerabilities .

Q. What methodological strategies ensure reproducibility in studies involving this compound?

- Methodological Answer : Standardize protocols using pre-tested reagents and calibrated instruments. Include positive controls (e.g., commercial ester standards) and validate findings via inter-laboratory collaborations. Document raw data and statistical analyses transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.